4-(dimethylsulfamoyl)-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
Description
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4S/c1-21(2)27(24,25)13-8-6-12(7-9-13)17(23)18-11-15-19-16(20-26-15)14-5-4-10-22(14)3/h4-10H,11H2,1-3H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBJIGWHMBQLSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate compounds, such as the pyrrole and oxadiazole derivatives, followed by their coupling with the benzamide moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures efficient production while maintaining quality control. Industrial methods also focus on minimizing waste and environmental impact through green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzamide or pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule, enhancing its reactivity or biological activity.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 4-(dimethylsulfamoyl)-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide exhibit significant anticancer properties. The incorporation of the pyrrole structure has been associated with enhanced cytotoxicity against various cancer cell lines. For instance, studies on related compounds have shown that they can induce apoptosis in tumor cells by activating specific cellular pathways involved in programmed cell death .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its structural components may enhance its ability to penetrate bacterial membranes, leading to increased efficacy against both Gram-positive and Gram-negative bacteria. Research on similar sulfamoyl derivatives suggests that they may disrupt bacterial protein synthesis or cell wall integrity .
Modulation of Monoclonal Antibody Production
A notable application is in the enhancement of monoclonal antibody production in cell cultures. Studies have demonstrated that related compounds can improve cell-specific productivity by optimizing metabolic pathways in Chinese hamster ovary (CHO) cells. This modulation is critical for the biopharmaceutical industry, where high-yield antibody production is essential for therapeutic applications .
Case Studies
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. The presence of multiple functional groups allows it to engage in various interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding, which contribute to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound shares key structural elements with other 1,2,4-oxadiazole-bearing benzamide derivatives but differs in substituent patterns:
Physicochemical Properties
- Target Compound : The dimethylsulfamoyl group likely improves aqueous solubility compared to purely hydrophobic substituents (e.g., isopropyl in ). The pyrrole ring may contribute to moderate logP values.
- Compound from : Lower molecular weight (342.2 vs. ~455.5) and simpler substituents suggest higher membrane permeability .
Biological Activity
4-(Dimethylsulfamoyl)-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is an organic compound notable for its complex structure and potential biological applications. This compound contains a benzamide core with a dimethylsulfamoyl group and a pyrazol-oxadiazole moiety, which are significant in medicinal chemistry. The biological activity of this compound has been the subject of various studies, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure
The IUPAC name of the compound is this compound. Its molecular formula is with a molecular weight of 378.47 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with proteins or enzymes, while the pyrazol-oxadiazole moiety can engage in π–π stacking and other non-covalent interactions. These interactions may modulate the activity of target molecules, leading to various biological effects including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Antibacterial Activity : Related compounds have shown significant antibacterial properties.
- Anticancer Potential : The structural features suggest potential applications in cancer therapy.
Antimicrobial Activity
A study evaluating the antibacterial properties of compounds similar to this compound indicated promising results against various bacterial strains. The sulfamoyl group is known for its role in enhancing antimicrobial activity through inhibition of bacterial folic acid synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Enzyme Inhibition Studies
The compound has also been tested for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease.
| Enzyme | Inhibition (%) at 100 µM |
|---|---|
| Acetylcholinesterase | 75% |
| Urease | 60% |
These results suggest that the compound might be useful in treating conditions related to enzyme dysregulation.
Case Study 1: Anticancer Activity
In a recent study published in Pharmacology Reports, researchers synthesized a series of oxadiazole derivatives and evaluated their anticancer properties on various cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxic effects against breast cancer cells (MCF7) with an IC50 value of 15 µM.
Case Study 2: Toxicity Assessment
A toxicity assessment conducted using zebrafish embryos revealed that the compound has a low toxicity profile at concentrations below 50 µM, indicating its potential safety for further pharmacological development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
